molecular formula C8H9N3 B1483686 3-cyclobutyl-1H-pyrazole-4-carbonitrile CAS No. 2098141-62-7

3-cyclobutyl-1H-pyrazole-4-carbonitrile

Cat. No. B1483686
CAS RN: 2098141-62-7
M. Wt: 147.18 g/mol
InChI Key: WTMSUEKBSCFVFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-cyclobutyl-1H-pyrazole-4-carbonitrile”, often involves reactions with electrophiles and nitrogen-containing binucleophiles . Aldol condensation and multicomponent condensation reactions (MCRs) are commonly used methods .


Molecular Structure Analysis

The molecular structure of “3-cyclobutyl-1H-pyrazole-4-carbonitrile” can be analyzed using various spectroscopic techniques, such as 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra .


Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . These reactions afford various substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The pyrazole-4-carbonitrile scaffold is a versatile precursor in the synthesis of various heterocyclic compounds. Researchers have utilized it to create a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives . These compounds are synthesized through reactions with 1,2- and 1,3-binucleophiles, which are crucial in heterocyclic chemistry for generating diverse azole-containing systems .

Anticancer Activity

Certain derivatives of pyrazole-4-carbonitrile have shown significant anticancer activity. Synthesized compounds have been tested against estrogen-dependent tumors, exhibiting cytotoxic properties in the nanomolar range against specific types of breast and ovarian tumors . This highlights the potential of these compounds in developing new anticancer therapies.

Biological Applications

Pyrazole derivatives are known for their wide range of biological activities. They exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory properties . Additionally, some derivatives also show potential as antibacterial and anticancer agents, making them valuable in medicinal chemistry.

Green Chemistry and Catalysis

The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through environmentally friendly procedures. One such method involves a one-pot multicomponent reaction using engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions . This approach aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.

Pharmaceutical Applications

Pyrazole-4-carbonitrile derivatives have been used to create compounds with a variety of pharmaceutical applications. These include analgesic, antibacterial, anticonvulsant, antipyretic, antidepressant, antifungal, anti-inflammatory, antimalarial, antimicrobial, antiparasitic, and antitumor activities . The versatility of these compounds makes them a valuable asset in drug development and therapeutic treatments.

Future Directions

The future directions for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential biological applications. Given the diverse biological applications of pyrazole derivatives , there may be potential for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” in pharmaceutical research and development.

properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMSUEKBSCFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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